![molecular formula C19H19N3S B12562906 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol CAS No. 217962-06-6](/img/structure/B12562906.png)
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes pyridine rings and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the pyridine rings.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated pyridine compounds.
Applications De Recherche Scientifique
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the sulfur atom of the thiol group. This coordination can alter the electronic properties of the metal ions, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: Lacks the thiol group but has similar coordination properties.
2,2’-Dipicolylamine: Similar structure but different electronic properties due to the absence of the benzene ring.
Uniqueness
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol is unique due to the presence of both pyridine rings and a thiol group, which allows it to form stable complexes with a wide range of metal ions and exhibit diverse chemical reactivity .
Propriétés
Numéro CAS |
217962-06-6 |
|---|---|
Formule moléculaire |
C19H19N3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[[bis(pyridin-2-ylmethyl)amino]methyl]benzenethiol |
InChI |
InChI=1S/C19H19N3S/c23-19-10-2-1-7-16(19)13-22(14-17-8-3-5-11-20-17)15-18-9-4-6-12-21-18/h1-12,23H,13-15H2 |
Clé InChI |
FFBIKKILLDDRRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
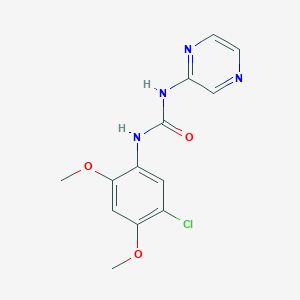
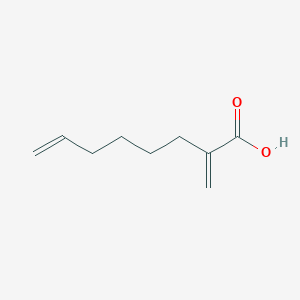
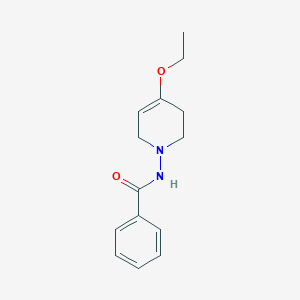
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
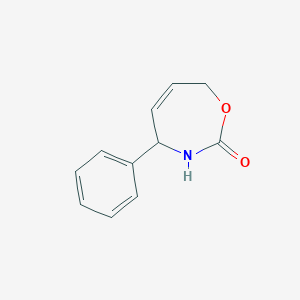
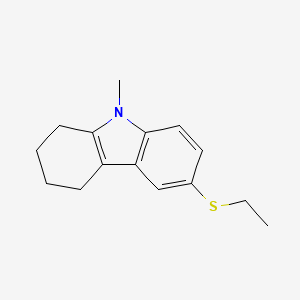



![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

